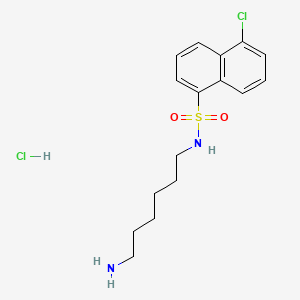

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Übersicht

Beschreibung

Es hemmt die Calcium-Calmodulin-abhängige Myosin-Leichtkettenkinase und Phosphodiesterase und induziert Apoptose mit Antitumoraktivität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von W-7-Hydrochlorid beinhaltet die Reaktion von 5-Chlor-1-Naphthalinsulfonylchlorid mit 6-Aminohexylamin in Gegenwart einer Base. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von W-7-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollmaßnahmen unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of W-7 hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of W-7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

W-7-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: W-7-Hydrochlorid kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine und andere reduzierte Derivate zu bilden.

Substitution: W-7-Hydrochlorid kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine und reduzierte Derivate.

Substitution: Verschiedene substituierte Sulfonamide

Wissenschaftliche Forschungsanwendungen

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, also known as W-7, is a chemical compound with diverse applications in scientific research . It is used in pharmaceutical development, biochemical research, diagnostic applications, material science, and environmental monitoring . This compound is also a calmodulin antagonist and can prevent calcium-dependent protein kinases that are sensitive to phospholipids .

Scientific Research Applications

Pharmaceutical Development

this compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly in developing drugs targeting specific biological pathways .

Biochemical Research

It is used in studies related to enzyme inhibition and receptor binding, helping researchers understand complex biochemical interactions . W-7 can cause increases in intracellular free Ca2+ levels .

Diagnostic Applications

The compound can be employed in the formulation of diagnostic agents, enhancing the detection of certain diseases through specific biochemical markers .

Material Science

It finds applications in creating specialized materials with unique properties, such as enhanced thermal stability or chemical resistance, useful in various industrial processes .

Environmental Monitoring

This chemical is utilized in developing sensors for detecting pollutants, aiding in environmental protection efforts by providing accurate measurements of harmful substances .

Further applications

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride has been used to study its effect of on coated pit staining . It is also used to study its effect on cyclic nucleotide research .

Drug Interactions

Wirkmechanismus

W-7 hydrochloride exerts its effects by inhibiting calcium-calmodulin-dependent myosin light chain kinase and phosphodiesterase. This inhibition disrupts calcium signaling pathways, leading to the induction of apoptosis in certain cell types. The compound targets calmodulin, a calcium-binding messenger protein, and interferes with its interaction with various enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trifluoperazin: Ein weiterer Calmodulin-Antagonist mit ähnlichen inhibitorischen Wirkungen auf Calcium-Calmodulin-abhängige Enzyme.

Chlorpromazin: Ein Phenothiazinderivat, das ebenfalls als Calmodulin-Antagonist wirkt.

Calmidazolium: Ein potenter Calmodulin-Inhibitor mit Anwendungen in der biochemischen Forschung .

Einzigartigkeit

W-7-Hydrochlorid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, selektiv die Calcium-Calmodulin-abhängige Myosin-Leichtkettenkinase und Phosphodiesterase zu hemmen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Calcium-Signalgebung und verwandte Wege konzentriert .

Biologische Aktivität

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, commonly referred to as W-7, is a potent calmodulin antagonist. This compound has garnered attention in the field of biochemistry due to its selective inhibition of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₁ClN₂O₂S·HCl

- CAS Number : 61714-27-0

- Molecular Weight : 328.83 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.

W-7 functions primarily by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition affects downstream signaling pathways, notably:

- Inhibition of Enzymes : W-7 inhibits Ca²⁺/calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC₅₀ values of 28 µM and 51 µM, respectively.

- Calcium Signaling Pathways : The compound disrupts calcium signaling, leading to increased intracellular calcium levels in various cell types, including bladder transitional cancer cells .

Biological Activity

The biological effects of W-7 are multifaceted and include:

- Induction of Apoptosis : W-7 has been shown to promote apoptosis in certain cancer cell lines, indicating potential antitumor activity.

- Cell Proliferation Inhibition : It inhibits the proliferation of Chinese hamster ovary (CHO-K1) cells by blocking the G1/S phase transition of the cell cycle .

- Effects on Smooth Muscle Cells : In smooth muscle cells, W-7 inhibits contraction, demonstrating its role in modulating cellular contractility .

Study 1: Effects on Bladder Transitional Cancer Cells

A study investigated the impact of W-7 on intracellular calcium levels in bladder female transitional cancer (BFTC) cells. Results indicated that W-7 caused a concentration-dependent increase in [Ca²⁺]i with an EC₅₀ of 75 µM. This increase was characterized by an initial spike followed by a sustained plateau, suggesting a significant role in calcium signaling modulation .

Study 2: Cell Cycle Analysis

In another research project, CHO-K1 cells were synchronized and exposed to W-7. The findings revealed that W-7 effectively inhibited cell division by blocking the G1/S boundary phase. This effect was comparable to that observed with thymidine treatment, underscoring its potential utility in cell biology studies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMOSRLIFSCDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65595-90-6 (Parent) | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10210719 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-27-0 | |

| Record name | W-7 Hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A1: this compound (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]

Q2: What are the downstream effects of this compound (W-7) on cellular processes?

A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:

- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]

- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]

- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]

- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []

Q3: Does this compound (W-7) always act as a calmodulin antagonist?

A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.

Q4: How does this compound (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?

A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.

Q5: Is this compound (W-7) specific to calmodulin?

A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []

Q7: What is known about the stability of this compound (W-7) under various conditions?

A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.

Q8: What is known about the toxicity and safety profile of this compound (W-7)?

A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.